molecular formula C25H21NO5 B11273522 N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide

N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide

Cat. No.: B11273522
M. Wt: 415.4 g/mol
InChI Key: NCPANSXDXKWHMC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide is a chemical compound with a complex structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzofuran ring, followed by the introduction of the benzoyl and dimethoxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide
  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide
  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

Uniqueness

N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzofuran and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H21NO5/c1-15-19-11-10-18(26-25(28)17-9-12-20(29-2)22(13-17)30-3)14-21(19)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28)

InChI Key

NCPANSXDXKWHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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